BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 4-Cyanophenyl
acetate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Cyanophenyl acetate

Cat. No.: B076983

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Cyanophenyl acetate (CAS No.
13031-41-9), a versatile chemical intermediate. It is intended for researchers, scientists, and
professionals in drug development who require a deep understanding of this compound's
properties, synthesis, and applications. This document moves beyond a simple data sheet to
explain the causality behind experimental choices and provides actionable protocols, grounding
its claims in authoritative references.

Core Identity and Physicochemical Properties

4-Cyanophenyl acetate, also known as 4-acetoxybenzonitrile, is an aromatic compound
featuring both a nitrile (-C=N) and an acetate ester (-OC(O)CHs) functional group.[1][2] This
bifunctionality makes it a valuable building block in organic synthesis. The nitrile group is a key
precursor for various nitrogen-containing heterocycles and can influence the electronic
properties of the molecule, while the acetate group can serve as a protecting group for the
phenol or as a leaving group in substitution reactions.[3]

Table 1: Physicochemical Properties of 4-Cyanophenyl acetate

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b076983?utm_src=pdf-interest
https://www.benchchem.com/product/b076983?utm_src=pdf-body
https://www.benchchem.com/product/b076983?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5907050.htm
https://www.echemi.com/produce/pr22070112735-4-cyanophenyl-acetate.html
https://www.nbinno.com/article/pharmaceutical-intermediates/cyanophenyl-propionic-acid-derivatives-peptide-therapeutics-xe
https://www.benchchem.com/product/b076983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 13031-41-9 [1][4]
Molecular Formula CoH7NO2 [1][4]
Molecular Weight 161.16 g/mol [11[2]
Melting Point 57 °C [2][5]
Boiling Point 149-150 °C at 14 Torr [2]

White to light yellow
Appearance
powder/crystal

| Synonyms | 4-Acetoxybenzonitrile, p-Cyanophenyl acetate |[1][2] |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of 4-Cyanophenyl acetate is through the esterification
of 4-cyanophenol. This reaction is typically achieved by acetylation using acetic anhydride or
acetyl chloride, often in the presence of a base catalyst like pyridine or triethylamine.

The choice of an acid scavenger (base) is critical. It serves to neutralize the acidic byproduct
(HCI or acetic acid), driving the equilibrium towards the product and preventing potential acid-
catalyzed side reactions. Pyridine is often chosen as it can also act as a nucleophilic catalyst,
forming a highly reactive acetylpyridinium intermediate that accelerates the reaction with the
phenol.
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Caption: General workflow for the synthesis of 4-Cyanophenyl acetate.
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Spectroscopic Characterization

Accurate structural confirmation is paramount. The following spectroscopic signatures are

characteristic of 4-Cyanophenyl acetate and are essential for its identification and purity

assessment.

Table 2: Expected Spectroscopic Data

Expected Chemical

Technique Feature . Rationale
Shift | Frequency
T NI Methyl Protons ~2.3 ppm (singlet, Protons of the
(CHs) 3H) acetyl group.
Two sets of doublets
) ~7.3-7.8 ppm (AA'BB' system) due
Aromatic Protons ) )
(multiplet, 4H) to the para-substituted
benzene ring.
Carbon of the acetyl
13C NMR Methyl Carbon (CHs) ~21 ppm
group.
o Characteristic shift for
Nitrile Carbon (C=N) ~118 ppm o
a nitrile carbon.
Four distinct signals
Aromatic Carbons ~122-155 ppm for the aromatic
carbons.
Typical chemical shift
Carbonyl Carbon
~169 ppm for an ester carbonyl

(C=0)

carbon.

Strong, sharp

absorption
IR Spectroscopy C=N Stretch 2220-2240 cm™? o
characteristic of a
nitrile.
Strong absorption
C=0 Stretch 1750-1770 cm~t characteristic of a

phenyl ester.
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| Mass Spec. | Molecular lon (M*) | m/z = 161.05 | Corresponds to the molecular weight of
CoH7NO2. |

Applications in Research and Drug Development

The utility of 4-Cyanophenyl acetate in advanced scientific applications stems from its distinct
functional groups.

¢ Intermediate for Complex Syntheses: It serves as a readily available starting material. The
ester can be hydrolyzed to reveal a phenolic hydroxyl group for further functionalization,
while the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, providing
multiple pathways for molecular elaboration.[6]

» Role in Medicinal Chemistry: The cyanophenyl moiety is a recognized pharmacophore in
modern drug design.[7] It can act as a hydrogen bond acceptor and its rigid, planar structure
can facilitate specific interactions with biological targets. For instance, derivatives containing
the 4-cyanophenyl group have been investigated as potent androgen receptor antagonists
for applications in prostate cancer therapy.[8] The cyano group in these contexts often
enhances binding affinity and improves the pharmacological profile of the molecule.[3]

» Enzyme Kinetics and Mechanistic Probes: Phenyl acetates, particularly those with electron-
withdrawing groups like the cyano group, are excellent substrates for studying the kinetics of
hydrolytic enzymes (esterases). The hydrolysis of the ester bond can be monitored
spectrophotometrically by observing the release of 4-cyanophenol. This is analogous to the
widespread use of 4-nitrophenyl acetate in enzyme assays.[9]

Key Reaction: Base-Catalyzed Hydrolysis

The saponification (base-catalyzed hydrolysis) of 4-Cyanophenyl acetate is a fundamental
reaction that yields 4-cyanophenolate and acetate. This process is effectively irreversible
because the final step involves an acid-base reaction where the liberated phenol (a weak acid)
is deprotonated by the strong base, driving the reaction to completion.

Understanding this mechanism is crucial for controlling reaction conditions, whether the goal is
to deprotect the phenol or to study the kinetics of the hydrolysis itself.
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Base-Catalyzed Hydrolysis Mechanism

1 Attack " 2. Collapse & Leaving Group Departure 3. Acid-Base Reaction

4-Cyanophenyl acetate + OH~ » 4-Cyar +Acetic Acid ——=—— = 4-Cyanophenolate + Acetate

Click to download full resolution via product page
Caption: Key steps in the base-catalyzed hydrolysis of 4-Cyanophenyl acetate.

Safety and Handling

While specific toxicity data is limited, compounds of this class should be handled with care in a
laboratory setting. Based on data for related compounds, appropriate precautions are
necessary.

Table 3: Hazard Summary and Handling Precautions

Category Information Reference(s)

Harmful if swallowed
(H302), Causes skin
irritation (H315), Causes
serious eye irritation
GHS Hazard Statements . [10]
(H319), Harmful if inhaled
(H332), May cause
respiratory irritation

(H335).

Safety goggles with side-

shields, protective gloves (e.g.,

nitrile), lab coat. Use in a well- [10][11]
ventilated area or chemical

Personal Protective Equipment
(PPE)

fume hood.

Keep container tightly closed
Storage _ _ [12]
in a dry, well-ventilated place.
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| Spill & Disposal | Avoid dust formation. Sweep up spills, place in a suitable container for
disposal. Dispose of contents/container to an approved waste disposal plant. |[[13] |

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanophenyl acetate via
Acetylation

o Objective: To synthesize 4-Cyanophenyl acetate from 4-cyanophenol.

o Causality: This protocol uses acetyl chloride for efficient acetylation. Pyridine acts as a
catalyst and acid scavenger to drive the reaction to completion. Dichloromethane (DCM) is
used as an inert solvent.

o Methodology:

o In a round-bottom flask under an inert atmosphere (e.qg., nitrogen), dissolve 4-cyanophenol
(1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

o Cool the mixture to 0 °C using an ice bath.

o Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at O
°C during the addition.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
2-4 hours, monitoring by TLC until the starting material is consumed.

o Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

o Wash the organic layer sequentially with 1M HCI (to remove pyridine), saturated aqueous
NaHCOs (to remove excess acid), and brine.

o Dry the organic layer over anhydrous sodium sulfate (Na2=S0a), filter, and concentrate
under reduced pressure to yield the crude product.

o Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl
acetate) to obtain pure 4-Cyanophenyl acetate.
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Protocol 2: Sample Preparation for NMR
Characterization

Objective: To prepare a sample of synthesized 4-Cyanophenyl acetate for *H and 3C NMR
analysis.

Causality: Deuterated chloroform (CDCIs) is a standard solvent for non-polar to moderately
polar organic compounds and typically does not obscure key signals. Tetramethylsilane
(TMS) provides a zero reference point for accurate chemical shift determination.

Methodology:

(¢]

Accurately weigh 10-20 mg of the purified, dry product.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% v/v tetramethylsilane (TMS).

[¢]

Transfer the solution to a clean, dry NMR tube.

[¢]

Cap the tube and ensure the solution is homogeneous.

o

The sample is now ready for analysis in an NMR spectrometer.

References

AAPPTec, LLC. (n.d.). Safety Data Sheet - Fmoc-Phe(4-CN)-OH. Retrieved from [Link]
Stenutz, R. (n.d.). 4-cyanophenyl acetate. Retrieved from [Link]

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Cyanophenyl Propionic Acid
Derivatives in Peptide Therapeutics. Retrieved from [Link]

SpectraBase. (n.d.). 4-CYANOPHENYL-2,3,4-TRI-O-ACETYL-1,5-DITHIO-D-
RIBOPYRANOSIDE;ALPHA-ANOMER. Retrieved from [Link]

Kararli, T. T., & Maren, T. H. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by
carbonic anhydrase Ill from bovine skeletal muscle. PubMed. Retrieved from [Link]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b076983?utm_src=pdf-body
https://www.aapptec.com/uff119-msds-fmoc-phe-4-cn-oh-sds-aapptec.html
https://www.benchchem.com/product/b076983?utm_src=pdf-body
https://www.stenutz.eu/chemistry/4-cyanophenyl-acetate-13031-41-9-en
https://www.inno-pharmchem.com/news/innovating-with-cyanophenyl-propionic-acid-derivatives-in-peptide-therapeutics-55365319.html
https://spectrabase.com/spectrum/Gp0KDrZp46O
https://pubmed.ncbi.nlm.nih.gov/3016259/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.
Retrieved from [Link]

Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano
cyclohexane carboxylic acid.

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives
as novel androgen receptor antagonists. Retrieved from [Link]

PubMed. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-
[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand.
Retrieved from [Link]

ResearchGate. (2025). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including
rate constants and activation parameters. Retrieved from [Link]

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

Biointerface Research in Applied Chemistry. (2022). Review on Computer-Aided Drug
Design (CADD) Technique in Drug Discovery Researches and Solvent. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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